molecular formula C15H24BrN3O2 B8152336 tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B8152336
M. Wt: 358.27 g/mol
InChI Key: LSWRKMWKXPQCSZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common motif in bioactive molecules, which is substituted with a Boc (tert-butoxycarbonyl) protecting group and a 4-bromopyrazole moiety. The bromine atom on the pyrazole ring serves as a versatile synthetic handle, allowing for further functionalization via cross-coupling reactions such as Suzuki or Grignard reactions , making it a valuable intermediate for constructing more complex molecular architectures. Compounds containing piperazine and piperidine scaffolds are frequently investigated for their neuropharmacological potential, including antidepressant and antianxiety-like effects, often through interactions with the serotonergic system . Furthermore, pyrrolopyrimidine and related heterocyclic inhibitors that incorporate similar structural features have shown high affinity for kinase targets like JAK2, which is a crucial protein in cytokine signaling and a validated target for myeloproliferative neoplasms . The presence of the Boc-protected amine is particularly valuable as it facilitates straightforward purification and storage, while being readily removable under mild acidic conditions to generate the secondary amine for further derivatization. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromopyrazol-1-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O2/c1-15(2,3)21-14(20)18-7-4-12(5-8-18)6-9-19-11-13(16)10-17-19/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWRKMWKXPQCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Alkylation: The brominated pyrazole is alkylated with an ethyl halide in the presence of a base such as potassium carbonate.

    Piperidine Derivative Formation: The alkylated pyrazole is then reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine ring and the pyrazole moiety.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the piperidine or pyrazole rings.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-bromo-1H-pyrazole exhibit promising anticancer properties. The incorporation of the tert-butyl piperidine moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy .

Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Compounds similar to tert-butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The pyrazole ring may contribute to modulating GABAergic and dopaminergic pathways, suggesting potential applications in treating mood disorders .

Synthesis of Biologically Active Compounds

Building Block for Drug Development
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for easy modification, making it a valuable precursor in the development of new drugs targeting a range of diseases, including infectious diseases and metabolic disorders. The versatility of the tert-butyl group also aids in improving the solubility and bioavailability of the final products .

Agrochemical Applications

Pesticide Development
The structural features of this compound may also lend themselves to agrochemical applications. Research has indicated that pyrazole derivatives can act as effective fungicides and herbicides, providing a pathway for developing new agricultural chemicals that can enhance crop protection while minimizing environmental impact .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer PropertiesDemonstrated that pyrazole derivatives inhibit cancer cell growth via kinase inhibition mechanisms .
Study 2Neuropharmacological EffectsFound potential modulation of neurotransmitter systems related to anxiety and mood disorders .
Study 3Agrochemical ApplicationsShowed effectiveness as a fungicide with lower toxicity profiles compared to existing chemicals .

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate depends on its specific application. Generally, the pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may enhance these interactions through halogen bonding or by increasing the lipophilicity of the molecule, facilitating its passage through biological membranes.

Comparison with Similar Compounds

tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)

Structural Differences : This analog contains a 3-methyl group on the pyrazole ring, altering steric and electronic properties. Its molecular formula is C₁₄H₂₂BrN₃O₂ (MW: 344.25 g/mol), with a higher molecular weight due to the methyl substituent .
Functional Impact : The methyl group may hinder electrophilic substitution at the pyrazole’s 3-position, directing reactivity to the 4-bromo site. This modification could enhance metabolic stability in drug candidates compared to the parent compound .

tert-Butyl 4-(3-Bromopropyl)piperidine-1-carboxylate (QC-9720)

Structural Differences: Replacing the pyrazole-ethyl group with a 3-bromopropyl chain introduces a flexible aliphatic bromine substituent. Its molecular formula is C₁₃H₂₄BrNO₂ (MW: 314.24 g/mol) . Functional Impact: The aliphatic bromide is more reactive in nucleophilic substitutions (e.g., SN2 reactions), making it suitable for alkylation reactions. However, the absence of an aromatic system limits its use in π-π stacking interactions critical for target binding in drug design .

tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate

Structural Differences : This compound features a fluorophenyl-imidazole-pyrimidine core instead of bromopyrazole. Its molecular weight is 487.54 g/mol .
Functional Impact : The fluorophenyl and pyrimidine groups enhance binding affinity to kinase targets (e.g., BET proteins), while the imidazole ring participates in hydrogen bonding. Compared to the bromopyrazole derivative, this compound exhibits higher polarity, affecting solubility and bioavailability .

Analog-Specific Routes :

  • 3-Methylpyrazole Derivative : Requires pre-functionalized 4-bromo-3-methylpyrazole, increasing synthetic complexity .
  • Bromopropyl Derivative : Synthesized via alkylation of piperidine with 1,3-dibromopropane, followed by Boc protection .

Reactivity :

  • The 4-bromo group in the target compound undergoes efficient cross-coupling (e.g., with boronic acids), whereas the bromopropyl analog is more suited for alkylation .
  • The methyl-substituted pyrazole derivative shows reduced reactivity in metal-catalyzed reactions due to steric hindrance .

Market and Application Trends

  • Target Compound : Dominates in kinase inhibitor research (e.g., BTK inhibitors) due to its balanced reactivity and stability .
  • Fluorophenyl-Imidazole Analog : Preferred in oncology for BET protein inhibition, with higher patent activity in 2023–2025 .
  • Bromopropyl Derivative : Used in polymer chemistry as a cross-linking agent, with niche demand in material science .

Biological Activity

tert-Butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate, identified by CAS number 877399-50-3, is a compound that belongs to the pyrazole family. Pyrazole derivatives have gained attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing information from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀BrN₃O₂, with a molecular weight of 330.22 g/mol. The presence of the bromine atom on the pyrazole ring is significant for its biological interactions and activity.

PropertyValue
Molecular FormulaC₁₃H₂₀BrN₃O₂
Molecular Weight330.22 g/mol
CAS Number877399-50-3
PurityVaries (commercially available)

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including those with piperidine moieties, exhibit promising anticancer properties. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines. A notable example includes a related compound that displayed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds derived from this structure have been used in drugs like celecoxib, which is a selective COX-2 inhibitor. The mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain . Research indicates that this compound may exhibit similar effects due to its structural characteristics.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of pyrazole derivatives suggest that they can inhibit bacterial growth effectively. Studies have shown that certain pyrazole compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for future research.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
  • Halogen Bonding : The bromine atom may enhance binding affinity through halogen bonding, affecting the compound's interaction with biological targets.

Case Studies

Recent literature highlights several case studies where pyrazole derivatives have been synthesized and tested for biological activities:

  • Anticancer Efficacy : A study evaluated a series of piperidine-pyrazole derivatives for their anticancer effects, revealing that modifications at the pyrazole ring significantly impacted potency against cancer cell lines .
  • Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives reduced inflammation markers in induced arthritis models, suggesting potential therapeutic applications .
  • Antimicrobial Testing : A comparative study showed that pyrazole compounds exhibited varying degrees of antimicrobial activity, with some derivatives outperforming standard antibiotics against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by coupling with the piperidine scaffold. For example:

Nucleophilic substitution : React 4-bromo-1H-pyrazole with a tert-butyl-protected piperidine derivative under basic conditions (e.g., NaH in anhydrous THF) to introduce the ethyl linker .

Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen, ensuring regioselectivity .

Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .
Critical parameters include reaction temperature (20–25°C), solvent dryness, and inert atmosphere to prevent side reactions.

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2) to separate impurities. For polar byproducts, add 0.25% triethylamine to the mobile phase to reduce tailing .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystalline yields .
  • HPLC : For analytical validation, reverse-phase C18 columns with acetonitrile/water gradients confirm purity >95% .

Q. What safety protocols are essential when handling this brominated compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
  • Engineering controls : Perform reactions in fume hoods with HEPA filters to capture volatile organic compounds (VOCs) .
  • Waste disposal : Segregate halogenated waste in designated containers for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

  • Methodological Answer :
  • Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Apply SHELXT for direct methods and SHELXL for refinement. Key parameters include triclinic space group P1 with unit cell dimensions (e.g., a = 6.0568 Å, b = 12.0047 Å) .
  • Validation : Cross-check with PLATON for twinning and Rint values < 0.05 to ensure data integrity .

Q. How to address contradictions between experimental NMR data and computational predictions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and calculate <sup>1</sup>H/<sup>13</sup>C NMR shifts using the gauge-independent atomic orbital (GIAO) method.
  • Solvent effects : Incorporate the integral equation formalism polarizable continuum model (IEF-PCM) for DMSO or CDCl3.
  • Experimental validation : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps and confirm coupling constants .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura coupling : The 4-bromo-pyrazole moiety acts as an electrophilic partner. Use Pd(PPh3)4 (2 mol%) with K2CO3 in DMF/H2O (3:1) at 80°C for aryl boronic acid coupling .
  • Side reactions : Competing dehalogenation can occur; mitigate by degassing solvents and using excess ligand (e.g., XPhos) .
  • Monitoring : Track progress via TLC (Rf ~0.3 in EtOAc/hexane) and LC-MS for intermediate trapping .

Q. How does the tert-butyl group influence the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Kinetic studies : Expose the compound to HCl (1M in dioxane) and monitor degradation via <sup>1</sup>H NMR. The tert-butyl group provides steric shielding, delaying Boc deprotection (t1/2 ~4 hrs at 25°C) .
  • Comparative analysis : Analogues without tert-butyl protection degrade 10x faster under identical conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purity assessment : Re-crystallize the compound and use differential scanning calorimetry (DSC) to measure melting points at a heating rate of 5°C/min.
  • Polymorphism screening : Perform slurry experiments in 5 solvents (e.g., ethanol, acetonitrile) to identify metastable forms .
  • Literature survey : Cross-reference with crystallographic data (e.g., CCDC entries) to correlate melting behavior with crystal packing .

Safety and Regulatory Compliance

Q. What regulatory guidelines apply to the international shipment of this compound?

  • Methodological Answer :
  • UN classification : Classify as UN2811 (toxic solid, organic, n.o.s.) for air transport. Package in UN-certified containers with triple containment .
  • Documentation : Include SDS aligned with GHS Rev. 9 (2021) and IATA Dangerous Goods Regulations (2024) .

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